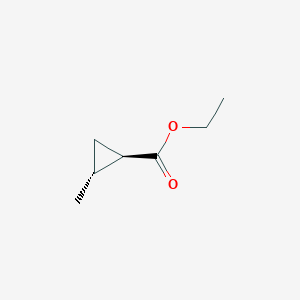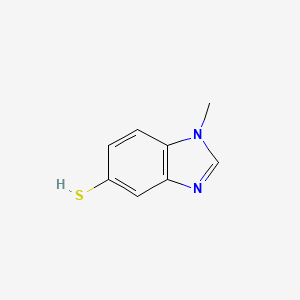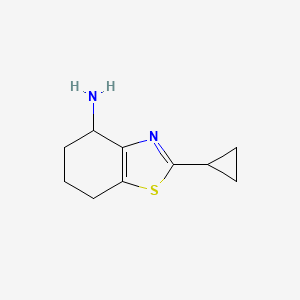
4,4-dimethyl-1,2lambda6-oxathiolane-2,2,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1,2lambda6-oxathiolane-2,2,5-trione, commonly referred to as DMT, is an organic compound with a wide range of applications in the scientific research field. It is a highly reactive compound that is used in a variety of synthetic processes and is found in many natural products. DMT is a versatile compound that can be used in a variety of ways to study and understand the structure and function of organic molecules.
作用機序
The mechanism of action of DMT is not fully understood, however, it is believed to act as a nucleophile in the reaction. This means that it is able to form covalent bonds with other molecules and can be used to catalyze a variety of reactions. In addition, DMT is believed to act as an electrophile, meaning that it is able to form electrostatic bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMT are not fully understood. However, it is believed that DMT may act as a neurotransmitter in the brain, which could explain its psychoactive effects. In addition, DMT has been shown to have an analgesic effect in animals, and it has been suggested that it may have a similar effect in humans.
実験室実験の利点と制限
DMT has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is highly reactive, making it ideal for a variety of synthetic processes. In addition, DMT is relatively stable and can be stored for extended periods of time. However, DMT is also highly toxic and must be handled with care when used in laboratory experiments.
将来の方向性
The future of DMT research is promising, as there is a growing interest in the compound and its potential applications. One potential area of research is in the development of new synthetic methods for the synthesis of DMT. In addition, further research is needed to better understand the biochemical and physiological effects of DMT, as well as its potential therapeutic applications. Finally, further research is needed to understand the mechanism of action of DMT and its potential applications in the synthesis of pharmaceuticals and polymers.
合成法
The synthesis of DMT is achieved through the condensation reaction of 3-methyl-2-oxazolidinone and 4-methyl-1,2-dihydro-2,2,5-thiophene-3-carboxylic acid. This reaction is typically carried out in aqueous solution and yields a product of high purity. The reaction is also relatively simple and can be completed in a short amount of time.
科学的研究の応用
DMT is a versatile compound that has a wide range of applications in the scientific research field. It can be used in the synthesis of a variety of organic compounds, such as peptides, proteins, and nucleic acids. DMT is also used in the synthesis of a variety of pharmaceuticals, such as anti-cancer drugs and antibiotics. In addition, DMT is used in the synthesis of a variety of polymers, including polyurethanes and polyamides.
特性
IUPAC Name |
4,4-dimethyl-2,2-dioxooxathiolan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-5(2)3-10(7,8)9-4(5)6/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURBFMNWNPKPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00787187 |
Source


|
| Record name | 4,4-Dimethyl-1,2lambda~6~-oxathiolane-2,2,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00787187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5927-70-8 |
Source


|
| Record name | 4,4-Dimethyl-1,2lambda~6~-oxathiolane-2,2,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00787187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid](/img/structure/B6598404.png)


![{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B6598435.png)



![2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B6598461.png)


